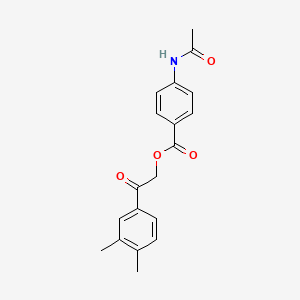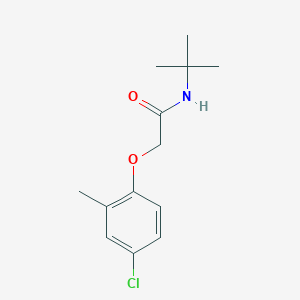
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate, also known as DMOB, is a chemical compound that has been widely studied in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mechanism of Action
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate inhibits HDACs by binding to the active site of the enzyme, preventing it from removing acetyl groups from histones. This leads to an increase in histone acetylation, which can lead to gene activation. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to selectively inhibit HDAC6 and HDAC8, which are enzymes that play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has also been shown to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has several advantages for lab experiments. It is a potent HDAC inhibitor and has been shown to be selective for certain HDAC isoforms. It is also relatively easy to synthesize and purify. However, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate research. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has also been studied for its potential use in treating neurodegenerative diseases, and further research in this area is needed. Additionally, the development of more potent and selective HDAC inhibitors, including 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate derivatives, is an area of ongoing research.
Synthesis Methods
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3,4-dimethylphenylacetic acid, which is then converted to its acid chloride form. The acid chloride is then reacted with 4-aminobenzoic acid to form 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate. The purity of the final product can be improved using recrystallization techniques.
Scientific Research Applications
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been used in various scientific research studies due to its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to gene silencing. By inhibiting HDACs, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate can increase histone acetylation, leading to gene activation.
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-4-5-16(10-13(12)2)18(22)11-24-19(23)15-6-8-17(9-7-15)20-14(3)21/h4-10H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKFPPUKJDSBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5809225.png)

![3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)
![2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)



